molecular formula C11H22Cl2N2 B13479012 1-(Aminomethyl)adamantan-2-amine dihydrochloride

1-(Aminomethyl)adamantan-2-amine dihydrochloride

Katalognummer: B13479012
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: CCDGYQMWEZDENV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Vorbereitungsmethoden

The synthesis of 1-(Aminomethyl)adamantan-2-amine dihydrochloride typically involves multiple steps, starting from adamantane. One common synthetic route includes the following steps:

    Bromination: Adamantane is brominated to form 1-bromoadamantane.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group, forming 1-aminoadamantane.

    Methylation: The amino group is further modified by introducing a methyl group, resulting in 1-(aminomethyl)adamantane.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)adamantan-2-amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, altering their activity. The exact pathways depend on the specific application but often involve modulation of neurotransmitter systems or inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H22Cl2N2

Molekulargewicht

253.21 g/mol

IUPAC-Name

1-(aminomethyl)adamantan-2-amine;dihydrochloride

InChI

InChI=1S/C11H20N2.2ClH/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13;;/h7-10H,1-6,12-13H2;2*1H

InChI-Schlüssel

CCDGYQMWEZDENV-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3N)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.